molecular formula C12H10ClFN2O2S B3382351 3-amino-4-chloro-N-(2-fluorophenyl)benzene-1-sulfonamide CAS No. 326182-61-0

3-amino-4-chloro-N-(2-fluorophenyl)benzene-1-sulfonamide

Cat. No.: B3382351
CAS No.: 326182-61-0
M. Wt: 300.74 g/mol
InChI Key: KLBHHGHDAPFCRH-UHFFFAOYSA-N
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Description

3-amino-4-chloro-N-(2-fluorophenyl)benzene-1-sulfonamide is an aromatic sulfonamide compound with a molecular formula of C12H10ClFN2O2S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-chloro-N-(2-fluorophenyl)benzene-1-sulfonamide typically involves the following steps:

    Nitration: The starting material, 4-chlorobenzenesulfonamide, undergoes nitration to introduce a nitro group at the 3-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Amination: The resulting 3-amino-4-chlorobenzenesulfonamide is then reacted with 2-fluoroaniline under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-chloro-N-(2-fluorophenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The amino and chloro groups can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Electrophilic Substitution: Reagents like sulfuric acid or nitric acid under controlled temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of substituted sulfonamides, while oxidation can produce sulfonic acids.

Scientific Research Applications

3-amino-4-chloro-N-(2-fluorophenyl)benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antibacterial and anti-inflammatory properties.

    Material Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.

Mechanism of Action

The mechanism of action of 3-amino-4-chloro-N-(2-fluorophenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor sites. This interaction can disrupt biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-(2-fluorophenyl)benzenesulfonamide
  • 3-amino-4-chlorobenzenesulfonamide
  • N-(2-fluorophenyl)benzenesulfonamide

Uniqueness

3-amino-4-chloro-N-(2-fluorophenyl)benzene-1-sulfonamide is unique due to the presence of both chloro and fluoro substituents, which can enhance its biological activity and chemical stability

Properties

IUPAC Name

3-amino-4-chloro-N-(2-fluorophenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN2O2S/c13-9-6-5-8(7-11(9)15)19(17,18)16-12-4-2-1-3-10(12)14/h1-7,16H,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBHHGHDAPFCRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001214434
Record name 3-Amino-4-chloro-N-(2-fluorophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001214434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326182-61-0
Record name 3-Amino-4-chloro-N-(2-fluorophenyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=326182-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-4-chloro-N-(2-fluorophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001214434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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